molecular formula C40H50F2N4O7S B12787351 (2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine CAS No. 1369489-35-9

(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine

Cat. No.: B12787351
CAS No.: 1369489-35-9
M. Wt: 768.9 g/mol
InChI Key: ZTJNRPINHWHEQN-FYTNBZLXSA-N
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Description

The compound “(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine” is a complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their intricate structures and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. The process may start with the preparation of the azetidinone ring, followed by the introduction of the fluorophenyl groups, and finally, the attachment of the cyclohexyl and other functional groups. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can lead to insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its complex structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other azetidinone derivatives or molecules with fluorophenyl groups. These compounds can be compared based on their chemical structure, reactivity, and biological activity.

Uniqueness

What sets this compound apart could be its specific combination of functional groups and stereochemistry, which may confer unique properties and activities. This uniqueness can be highlighted by comparing its effects and applications with those of similar compounds.

Properties

CAS No.

1369489-35-9

Molecular Formula

C40H50F2N4O7S

Molecular Weight

768.9 g/mol

IUPAC Name

(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine

InChI

InChI=1S/C36H39F2N3O7S.C4H11N/c37-25-10-6-23(7-11-25)30(42)21-49-34-33(41(35(34)45)27-14-12-26(38)13-15-27)24-8-16-28(17-9-24)48-20-32(44)39-19-31(43)40-29(36(46)47)18-22-4-2-1-3-5-22;1-4(2,3)5/h6-17,22,29-30,33-34,42H,1-5,18-21H2,(H,39,44)(H,40,43)(H,46,47);5H2,1-3H3/t29-,30+,33-,34-;/m1./s1

InChI Key

ZTJNRPINHWHEQN-FYTNBZLXSA-N

Isomeric SMILES

CC(C)(C)N.C1CCC(CC1)C[C@H](C(=O)O)NC(=O)CNC(=O)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)SC[C@@H](C5=CC=C(C=C5)F)O

Canonical SMILES

CC(C)(C)N.C1CCC(CC1)CC(C(=O)O)NC(=O)CNC(=O)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)SCC(C5=CC=C(C=C5)F)O

Origin of Product

United States

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